(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride
Description
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride is a substituted pyrazine derivative featuring a methanamine group attached to a pyrazine ring with methyl substituents at positions 3 and 5. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Pyrazine derivatives are widely studied for their biological activity, including roles as kinase inhibitors, antiviral agents, and intermediates in drug synthesis . The methyl groups on the pyrazine ring likely influence electronic properties (e.g., electron-donating effects) and steric interactions, which can modulate binding affinity to biological targets .
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(3,6-dimethylpyrazin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-4-9-6(2)7(3-8)10-5;/h4H,3,8H2,1-2H3;1H |
InChI Key |
XVNFOOXKKQFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrazine derivatives.
Scientific Research Applications
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The pyrazine ring can participate in π-π stacking interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in [4], NO₂ in [11]) reduce electron density, favoring electrophilic substitution or hydrogen bonding with biological targets .
- Heterocyclic systems (e.g., benzothiophene in [1]) introduce planar rigidity, which may improve binding to flat enzyme active sites .
Solubility and Acidity
| Compound Name | Salt Form | Solubility (Inferred) | pKa (Estimated) | Evidence ID |
|---|---|---|---|---|
| (3,6-Dimethylpyrazin-2-yl)methanamine HCl | Monohydrochloride | Moderate in polar solvents | ~8.5 (amine) | [1], [10] |
| (6-Chloropyridin-2-yl)methanamine diHCl | Dihydrochloride | High in water | ~7.5 (amine, lower due to Cl) | [4] |
| {5H,6H,7H-pyrazolo[...] methanamine diHCl | Dihydrochloride | High in polar solvents | ~7.0 (amine, enhanced acidity) | [9], [15] |
| Diphenhydramine HCl | Monohydrochloride | High in water | ~9.0 (tertiary amine) | [6] |
Key Observations :
Biological Activity
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride is a compound of increasing interest in biological and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
- Molecular Formula : C7H11N3·HCl
- Molecular Weight : 175.64 g/mol
- IUPAC Name : (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride
The biological activity of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride has been linked to several mechanisms:
- Quorum Sensing Modulation : Research indicates that pyrazine derivatives can influence quorum sensing in bacteria. For instance, 3,5-dimethylpyrazin-2-ol (DPO), a related compound, interacts with the VqmA receptor in Vibrio cholerae, modulating biofilm formation and virulence factor production through the activation of small RNA genes that repress these processes .
- Antifungal Activity : Studies have shown that compounds containing pyrazine structures exhibit antifungal properties. In particular, derivatives related to dimethylpyrazine have been tested against various fungal strains, showing efficacy in inhibiting growth at specific concentrations .
- Antitumor Potential : The introduction of dimethyl groups on the pyrazine ring has been associated with varying degrees of antitumor activity. Research indicates that specific structural modifications can enhance cytotoxic effects against cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activities of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride and its derivatives:
Case Studies
- Quorum Sensing in Vibrio cholerae : A study demonstrated that DPO derived from pyrazine compounds significantly affects the quorum sensing pathways in Vibrio cholerae. The DPO-VqmA interaction leads to repression of genes involved in biofilm formation, suggesting potential therapeutic applications in controlling bacterial infections .
- Antifungal Screening : A comprehensive screening of 1,3-thiazolidin-4-one derivatives containing pyrazine moieties revealed promising antifungal activity against multiple strains of Candida. The most potent derivative exhibited significant efficacy, highlighting the potential for developing new antifungal agents based on pyrazine structures .
- Antitumor Activity Analysis : A structure–activity relationship study found that modifications on the pyrazine ring could enhance antitumor activity against specific cancer cell lines. The results indicated a correlation between the number and position of methyl groups and their cytotoxic effects .
Q & A
Q. What are the recommended synthesis protocols for (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:
- Reductive amination : Use NaBH or NaBH(OAc) in polar solvents (e.g., methanol or dichloroethane) to reduce imine intermediates. NaBH(OAc) is preferred for sterically hindered substrates due to its milder reactivity .
- Solvent selection : Polar solvents like methanol or water enhance reaction efficiency by stabilizing ionic intermediates .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.5–2.0 equivalents of reducing agents) to minimize side products .
Q. What analytical techniques are critical for characterizing (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride?
Key methods include:
- NMR spectroscopy : H and C NMR confirm structural integrity. For example, pyrazine ring protons typically resonate at δ 8.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H] at m/z 201.1312 for the free base) .
- Melting point analysis : Compare observed values (e.g., 206–225°C with decomposition) to literature to assess purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Work in fume hoods to prevent inhalation of dust or vapors .
- First aid : For skin contact, rinse immediately with water; for ingestion, seek medical advice .
Advanced Research Questions
Q. How can functional group modifications (e.g., pyrazine methylation) impact the compound’s receptor binding or pharmacokinetic properties?
- Structural analogs : Introducing substituents like methoxy or fluoro groups on the pyrazine ring can enhance selectivity for serotonin receptors (e.g., 5-HT) by altering steric and electronic interactions .
- Case study : Derivatives with cyclopropylmethylamine moieties show improved blood-brain barrier penetration due to increased lipophilicity .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Verify sample purity : Contaminants (e.g., residual solvents) can distort signals. Repurify via recrystallization or column chromatography .
- Solvent effects : Deuterated solvents (e.g., DO vs. CDCl) may shift peaks. Cross-reference with spectra of structurally similar compounds .
- Dynamic processes : Rotameric equilibria in solution can split signals. Use variable-temperature NMR to identify conformational changes .
Q. What strategies enable selective conjugation of this compound for bioconjugation or labeling applications?
Q. How can researchers validate the compound’s biological activity in vitro while minimizing off-target effects?
- Dose-response assays : Use cell-based models (e.g., HEK293 cells expressing target receptors) to determine IC values .
- Counter-screening : Test against related receptors (e.g., 5-HT vs. 5-HT) to assess selectivity .
- Negative controls : Include inactive enantiomers or structurally scrambled analogs to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
